molecular formula C8H12O2 B1346465 Bicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 41894-76-2

Bicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No. B1346465
CAS RN: 41894-76-2
M. Wt: 140.18 g/mol
InChI Key: PNTAWGJKWLLAAW-UHFFFAOYSA-N
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Description

“Bicyclo[4.1.0]heptane-7-carboxylic acid” is a unique chemical compound with the empirical formula C8H12O2 . It has a molecular weight of 140.18 . The IUPAC name for this compound is the same as the common name . It is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of “Bicyclo[4.1.0]heptane-7-carboxylic acid” can be represented by the SMILES string OC(=O)C1C2CCCCC12 . The InChI code for this compound is 1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10) .


Physical And Chemical Properties Analysis

“Bicyclo[4.1.0]heptane-7-carboxylic acid” is a solid compound .

Scientific Research Applications

Electrophile-Initiated Lactonization
Treatment of 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid with various reagents leads to the cleavage of the central C-C bond in the bicyclobutane fragment and heterocyclization to substituted bicyclo[3.1.1]heptane-6,7-carbolactones. This study provides insights into the chemical behavior of bicyclic compounds under electrophilic conditions (Razin & Zolotarev, 2003).

Organocatalytic Aldol Reactions
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid demonstrates catalytic potential in aldol reactions, showcasing the selective advantages of the bicyclic system over its monocyclic analogue. This finding highlights the geometric influence of carboxylic acid groups in such reactions (Armstrong, Bhonoah, & White, 2009).

Synthesis as an Amino Acid Analogue
The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid is explored for its potential as an unnatural amino acid, useful in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).

Chiral Auxiliaries
Diastereomerically pure 2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids have been synthesized from ketopinic acid, suggesting their utility as chiral auxiliaries in various chemical syntheses (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).

Microbiological Applications
Certain microorganisms can asymmetrically hydroxylate bicyclo[2.2.1]heptane-7-carboxylic acid, leading to chiral products potentially useful as intermediates for natural prostaglandins and other compounds (Yamazaki & Maeda, 1985).

Homo-thiopeptide Structures
Homo-thiopeptides based on bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid exhibit a preference for ordered secondary structures with trans-thioamide bonds, showcasing the structural versatility of these bicycclic compounds in peptide mimics (Otani et al., 2012).

Conformational Locking of Pharmacophores
Bicyclo[3.2.0]heptane derivatives have been synthesized with N-Boc-amino groups in pseudo-equatorial or pseudo-axial positions, demonstrating their use in conformationally locking pharmacophores, useful in drug design (Vorberg et al., 2017).

Neuronal Nicotinic Receptor Ligands
Novel bicyclic α-amino acids, including 1-azabicyclo[2.2.1]heptane-7-carboxylic acid, have been synthesized for generating neuronal nicotinic receptor ligands. This research indicates the relevance of bicyclic compounds in neuropharmacology (Strachan et al., 2006).

Polyimide Synthesis
The bicyclo[2.2.1]heptane structure has been used in the synthesis of fully alicyclic polyimides, showing its utility in advanced material science applications (Matsumoto, 2001).

Catalytic Enantioselective Desymmetrization
The bicyclo[4.1.0]heptane framework is integral in the enantioselective synthesis of bioactive compounds, demonstrating its importance in stereoselective organic synthesis (Ray & Mukherjee, 2022).

Safety And Hazards

When handling “Bicyclo[4.1.0]heptane-7-carboxylic acid”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

bicyclo[4.1.0]heptane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTAWGJKWLLAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944040
Record name Bicyclo[4.1.0]heptane-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[4.1.0]heptane-7-carboxylic acid

CAS RN

41894-76-2, 21448-77-1
Record name 7-Norcaranecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC155664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[4.1.0]heptane-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
S Bien, J Segal - The Journal of Organic Chemistry, 1977 - ACS Publications
Reduction of the glyoxylate 1 with L1AIH4 gave the diol 2, a potential common precursor of bothcompounds 5 and 6. According to the method of Corey and Winter, 4 the diol 2 was …
Number of citations: 3 pubs.acs.org
L FONSECA, CEL OLİVEİRA… - International Journal of … - dergipark.org.tr
Terpene compounds in the lower layer of the atmosphere can contribute to environmental problems through the formation of particulate material known as secondary organic aerosol (…
Number of citations: 0 dergipark.org.tr
X Creary - The Journal of Organic Chemistry, 1976 - ACS Publications
Synthetic schemes have been developed which allow the preparation of erado-6-methyl-exo-bicyclo [3.1. 0] hex-6-yl triflate (2) and erado-7-methyl-exo-bicyclo [4.1. 0] hept-7-yl triflate (3…
Number of citations: 20 pubs.acs.org
LAA Previato, MA Cremasco - cdn.atenaeditora.com.br
There are many techniques to obtain experimental thermodynamic data, including the gas chromatography method. However, to apply this approach it is necessary to consider the …
Number of citations: 0 cdn.atenaeditora.com.br
S Bien, Y Segal - The Journal of Organic Chemistry, 1977 - ACS Publications
Control reactions with cyclohexene and catalytic amounts of Rh2 (OAc) 4 or 7r-allylic PdCl2 complex only, but without the diazo ketone 1, confirmed the formation of cyclohex-2-en-l-ol, …
Number of citations: 34 pubs.acs.org
JM Brown, TM Cresp, LN Mander - The Journal of Organic …, 1977 - ACS Publications
Reductive C-methylation of-tetralones in liquid ammonia provides a general, high-yielding procedure for the synthesis of 9-methyl-1-decalones suitable for the synthesis of germacranes …
Number of citations: 39 pubs.acs.org
MA Chowdhury, H Senboku, M Tokuda - Tetrahedron, 2004 - Elsevier
Electrochemical carboxylation of bicyclo[n.1.0]alkylidene derivatives (ring-fused alkylidenecyclopropanes) in a suitable aprotic solvent using a one-compartment electrochemical cell …
Number of citations: 39 www.sciencedirect.com
KC Bendeddouche, B Rechsteiner… - Journal of Chemical …, 2002 - researchgate.net
These results show that 1, 3-dipolar cycloaddition of EDA is readily achieved under microwave irradiation without solvent leading to 86% yield of 5 after one hour at 100 W instead of 92…
Number of citations: 3 www.researchgate.net
B Marku - 2020 - search.proquest.com
Maple syrup is made out of the sap of sugar maple (Acer saccharum) and it contains concentrated sugar, organic acids, amino acids, minerals and volatile compounds, which are …
Number of citations: 0 search.proquest.com
VA Chebanov, AI Zbruyev, SM Desenko… - Current Organic …, 2008 - ingentaconnect.com
The present review is devoted to heterocyclizations of α,β-unsaturated carbonyl compounds which result in the formation of three-membered partially hydrogenated nitrogen containing …
Number of citations: 17 www.ingentaconnect.com

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